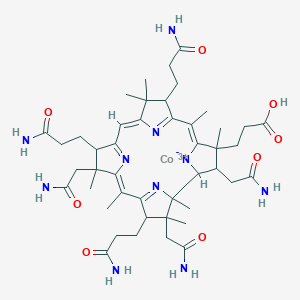![molecular formula C18H18FN3O2S B227450 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione, also known as TZFT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
科学研究应用
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in the field of cancer, where 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to possess anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and anti-diabetic properties, making it a potential therapeutic agent for these diseases as well.
作用机制
The mechanism of action of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in cell proliferation and survival. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects in cells and animals. For example, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and migration of cancer cells. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as arthritis and colitis. Finally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various diseases and cellular pathways. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one limitation of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several possible future directions for research on 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione. One area of research could be to further investigate the mechanism of action of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione, in order to better understand how it exerts its biological effects. Additionally, 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione could be further studied as a potential therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Finally, future research could focus on developing new derivatives of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione with improved solubility and bioactivity, in order to enhance its potential as a therapeutic agent.
合成方法
The synthesis of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of 4-fluoroaniline with 2-(4-toluidino)ethanol to form the intermediate compound, which is then reacted with thioacetic acid to produce the final product. The purity and yield of the final product can be improved by using different reaction conditions, such as changing the reaction temperature or using different solvents.
属性
产品名称 |
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H18FN3O2S |
分子量 |
359.4 g/mol |
IUPAC 名称 |
5-(4-fluoroanilino)-3-[2-(4-methylanilino)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18FN3O2S/c1-12-2-6-14(7-3-12)20-10-11-22-17(23)16(25-18(22)24)21-15-8-4-13(19)5-9-15/h2-9,16,20-21H,10-11H2,1H3 |
InChI 键 |
DKOUSEHZLCRJDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCCN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
规范 SMILES |
CC1=CC=C(C=C1)NCCN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)